molecular formula C12H11FN2O2 B2665764 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde CAS No. 109925-17-9

5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde

Cat. No.: B2665764
CAS No.: 109925-17-9
M. Wt: 234.23
InChI Key: KKXIIZLODOTOGZ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde (CAS: 926257-97-8) is a pyrazole derivative with the molecular formula C₁₇H₁₃N₂O₂F and a molecular weight of 296.29 g/mol . Its structure features:

  • A pyrazole core substituted with methyl groups at positions 1 and 3.
  • A 4-fluorophenoxy group at position 5.
  • A carbaldehyde functional group at position 4.

This compound is slightly soluble in chloroform, methanol, and DMSO, making it suitable for synthetic and pharmacological research . Pyrazole-carboxaldehydes are versatile intermediates in medicinal chemistry, often used to synthesize heterocyclic systems with antimicrobial, anti-inflammatory, or antitumor activities .

Properties

IUPAC Name

5-(4-fluorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-9(13)4-6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXIIZLODOTOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic aromatic substitution reaction where a fluorophenol reacts with a suitable leaving group on the pyrazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles: Amines, thiols

Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles.

Scientific Research Applications

Anti-inflammatory Properties:
Research has indicated that compounds similar to 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde exhibit significant anti-inflammatory effects. These compounds are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The selectivity of these compounds suggests a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.

Anticancer Activity:
In vitro studies have shown that derivatives of pyrazole, including this compound, possess notable anticancer properties. A comprehensive review highlighted the efficacy of pyrazole derivatives against various cancer cell lines, demonstrating their potential for development as anticancer agents. The compound was evaluated by the National Cancer Institute (NCI) and displayed significant antimitotic activity against human tumor cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical processes. Notably, it serves as an intermediate in the synthesis of other biologically active compounds. For instance, it has been utilized in the development of allosteric modulators targeting G protein-coupled receptors (GPCRs), which are crucial for treating central nervous system disorders .

Therapeutic Applications

Central Nervous System Disorders:
The compound's role as an allosteric modulator has implications for treating conditions such as mild cognitive impairment and early dementia, including Alzheimer's disease. By modulating GPCR activity, these compounds may offer novel therapeutic strategies for managing CNS disorders .

Metabolic Syndrome:
Another promising application is in the treatment of metabolic syndrome, which includes disorders such as type 2 diabetes and obesity. Research indicates that compounds with similar structures can inhibit enzymes related to metabolic pathways, potentially improving insulin sensitivity and reducing cardiovascular risks associated with metabolic syndrome .

Case Studies and Research Findings

A detailed examination of case studies reveals the compound's versatility:

  • Case Study 1: A study demonstrated that pyrazole derivatives showed significant inhibition of cancer cell proliferation in vitro, with mean growth inhibition values indicating their potential as chemotherapeutic agents .
  • Case Study 2: Research focused on the anti-inflammatory effects of similar compounds indicated a promising profile for the development of new NSAIDs with reduced side effects compared to existing treatments.

Data Tables

Application AreaCompound ActivityReference
Anti-inflammatoryInhibition of COX-1 and COX-2
AnticancerSignificant growth inhibition in tumor cells
CNS DisordersAllosteric modulation for treatment
Metabolic SyndromeEnzyme inhibition related to metabolic pathways

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of signal transduction pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Chlorine and bromine increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility . Dichloro-substitution (e.g., 2,4-dichlorophenoxy) introduces steric bulk, altering crystal packing and intermolecular interactions .

Substituent Position and Activity :

  • 1-Phenyl analogs (e.g., 5-(4-Cl-PhO)-1-phenyl) show antimicrobial activity, suggesting aryl groups at position 1 may enhance bioactivity .
  • 1,3-Dimethyl derivatives (target compound) likely exhibit reduced steric hindrance compared to phenyl-substituted analogs, favoring synthetic modifications .

Carbaldehyde Reactivity :

  • The aldehyde group in all compounds serves as a reactive site for forming Schiff bases or heterocyclic systems (e.g., pyrazole-imine hybrids) . Electron-withdrawing substituents (e.g., 4-F-PhO) may accelerate such reactions.

Solubility and Stability:

  • The target compound’s solubility in DMSO and methanol aligns with analogs like 5-(4-Cl-PhO)-3-methyl-1-phenylpyrazol-4-carbaldehyde, though brominated derivatives (e.g., 5-Br-PhO) are less polar .
  • Thermal Stability : Dichloro-substituted analogs (e.g., 5-(2,4-diCl-PhO)) exhibit stable crystal packing via C–H···O interactions, suggesting similar stability for the fluorinated compound .

Structural Conformations

  • Dihedral Angles : In 5-(2,4-diCl-PhO)-1,3-dimethylpyrazol-4-carbaldehyde, the dihedral angle between the pyrazole and benzene rings is 72.8° , influencing molecular planarity and interaction with biological targets . The target compound’s 4-F-PhO group may adopt a similar angle, optimizing π-π stacking in protein binding.

Biological Activity

5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde is a pyrazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenoxy group and a dimethyl group, contributing to its unique chemical properties. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, which can lead to altered signal transduction pathways. For example, it has been suggested that it can act as an inhibitor of cyclooxygenases (COX), which are key enzymes in the inflammatory process .
  • Induction of Apoptosis : In cancer cell lines, it has been observed that this compound can induce apoptosis, thereby reducing cell viability .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-70.39
NCI-H4600.46
Hep-20.74

These findings indicate significant cytotoxic effects against these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It exhibits selective inhibition of COX-2, which is associated with reduced inflammation:

CompoundCOX-2 IC50 (µM)Reference
This compound1.85

This selective inhibition is crucial as it may reduce the risk of side effects commonly associated with non-selective COX inhibitors.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

These results indicate that it could be developed into an effective antimicrobial treatment.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Anticancer Studies : A study reported that derivatives of pyrazole exhibited significant anticancer activity with IC50 values ranging from 0.19 µM to 0.74 µM against various cancer cell lines .
  • Inhibition Studies : Research indicated that certain pyrazole derivatives can inhibit specific kinases involved in cancer progression, showcasing their potential in targeted cancer therapies .
  • Anti-inflammatory Assays : The compound's ability to selectively inhibit COX-2 suggests it could be beneficial in treating inflammatory diseases while minimizing gastrointestinal side effects compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, refluxing a pyrazole-4-carbaldehyde precursor (e.g., 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde) with 4-fluorophenol in dimethyl sulfoxide (DMSO) using potassium hydroxide as a base for 3–5 hours yields the target compound. Recrystallization from ethanol or methanol ensures purity . Monitoring reaction progress via TLC and optimizing molar ratios (1:1.2 aldehyde:phenol) minimizes side products.

Q. How is the crystal structure of this compound determined, and what are the critical refinement parameters?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethanol are mounted on a diffractometer (e.g., Bruker D8 VENTURE). SHELX software (SHELXL/SHELXS) refines the structure, with hydrogen atoms fixed geometrically (C–H = 0.93–0.96 Å) and thermal displacement parameters (Uiso) set to 1.2–1.5×Ueq of parent atoms. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10, and mean C–C bond deviation < 0.005 Å .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and aryl ether (C–O–C) bands at 1250–1150 cm⁻¹.
  • NMR : ¹H NMR (DMSO-d6) shows aldehyde proton at δ 9.8–10.2 ppm, fluorophenyl protons as doublets (δ 7.1–7.4 ppm), and pyrazole methyl groups at δ 2.3–2.6 ppm.
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. Quantum mechanical reaction path searches (e.g., using GRRM or AFIR methods) identify energetically favorable pathways. Pairing with experimental data (e.g., kinetic studies) validates computational predictions, enabling targeted synthesis of derivatives like pyrazolo[3,4-c]pyrazoles .

Q. What strategies resolve contradictions in bioactivity data for pyrazole-carbaldehyde derivatives?

  • Methodology :

  • Dose-response assays : Test compounds across a wide concentration range (nM–μM) to identify non-linear effects.
  • Structural analogs : Compare substituent effects (e.g., 4-fluorophenoxy vs. 4-chlorophenoxy) on activity.
  • Target validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity (e.g., carbonic anhydrase isoforms or prostaglandin synthases) .

Q. How can advanced spectroscopic techniques elucidate electronic properties relevant to photophysical applications?

  • Methodology :

  • Time-Resolved Fluorescence : Measure emission lifetimes in solvents of varying polarity (e.g., DMSO vs. hexane) to assess solvatochromism.
  • TD-DFT calculations : Simulate excited-state transitions to correlate experimental UV-Vis/fluorescence spectra with molecular orbitals .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationReflux condensation, TLC monitoringReaction time, base concentration, solvent polarity
Structural RefinementSC-XRD, SHELX refinementR-factor, data-to-parameter ratio, H-atom treatment
Bioactivity ValidationDose-response assays, CRISPR modelsIC50 values, receptor binding affinity
Computational Pathway DesignDFT, reaction path search algorithmsActivation energy, transition state geometry

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